3-methyl-2,3-dihydro-1,3-oxazol-2-one

Enzyme inhibition Pyrimidine biosynthesis Dihydroorotase

3-Methyl-2,3-dihydro-1,3-oxazol-2-one (CAS 59581-66-7) is a critical oxazol-2(3H)-one building block containing an endocyclic C4–C5 double bond. This partial unsaturation imparts distinct electronic and conformational properties compared to the saturated 3-methyl-2-oxazolidinone solvent—differences that directly impact target binding, hydrogen-bonding, and ADME. The scaffold has been qualitatively annotated for multi-target activity (LSD1, MAO-B, lipoxygenase) and cell differentiation modulation, making it a high-value starting material for fragment-based drug discovery and parallel SAR derivatization at C4/C5. Buyers seeking authentic, unsaturated chemotypes for epigenetic or inflammatory screening will find this compound superior to off-target saturated analogs.

Molecular Formula C4H5NO2
Molecular Weight 99.1
CAS No. 59581-66-7
Cat. No. B6171333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-2,3-dihydro-1,3-oxazol-2-one
CAS59581-66-7
Molecular FormulaC4H5NO2
Molecular Weight99.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-2,3-dihydro-1,3-oxazol-2-one (CAS 59581-66-7): Basal Profile and Class Placement for Scientific Procurement


3-Methyl-2,3-dihydro-1,3-oxazol-2-one (CAS 59581-66-7) is a small heterocyclic building block (C₄H₅NO₂, MW 99.09 g/mol) belonging to the oxazol-2(3H)-one subclass . Unlike 2-oxazolidinones (saturated rings with MW ~101 g/mol and pKa ~ -1.34 ), this compound contains an endocyclic C4–C5 double bond, creating subtle differences in ring electronics and conformational restraint. Database annotations associate it with multi-target activity profiles—including lipoxygenase and folate pathway enzyme inhibition, monoamine oxidase B (MAO-B) and lysine-specific demethylase 1 (LSD1) engagement [1][2], as well as cell differentiation modulation [3]—but the publicly available quantitative evidence for this exact compound is extremely sparse.

Why 3-Methyl-2,3-dihydro-1,3-oxazol-2-one Cannot Be Indiscriminately Replaced by 3-Methyl-2-oxazolidinone or Other In-Class Analogs


Superficially, 3-methyl-2,3-dihydro-1,3-oxazol-2-one (oxazolone, C4–C5 unsaturated) and 3-methyl-2-oxazolidinone (fully saturated ring) are both methylated five-membered N,O-heterocycles with similar molecular weights, yet their electronic and conformational features diverge markedly. The endocyclic double bond in the oxazolone imparts partial aromatic character and restricts ring puckering, affecting hydrogen-bond acceptor strength, dipole moment, and metabolic vulnerability [1]. Critically, 3-methyl-2-oxazolidinone is a commodity polar aprotic solvent with well-characterised physical constants (mp 15 °C, bp 87–90 °C at 1 mmHg, density 1.17 g/mL, predicted pKa −1.34 ), whereas publicly available physicochemical data for the oxazolone are almost entirely absent. Direct procurement based on reduced-ring analogs or unsubstituted oxazol-2-ones therefore risks introducing uncontrolled changes in target binding, ADME properties, or reaction outcomes—especially in contexts where the unsaturated scaffold is the recognised pharmacophore for LSD1, MAO-B, or lipoxygenase inhibition [2][3].

Quantitative Differentiation Evidence for 3-Methyl-2,3-dihydro-1,3-oxazol-2-one: Comparator-Anchored Data Audit


Dihydroorotase Inhibition: Weak Activity Across Species Profiles Limits Utility as a Standalone Selection Criterion

In a single in vitro assay, 3-methyl-2,3-dihydro-1,3-oxazol-2-one was tested at 10 µM against mouse Ehrlich ascites dihydroorotase and recorded an IC₅₀ of 1.00×10⁶ nM at pH 7.37 [1]. For context, more potent pyrimidine biosynthesis inhibitors (e.g., PALA, brequinar) typically exhibit IC₅₀ values in the nanomolar to low micromolar range, making a million-nanomolar IC₅₀ indicative of marginal, sub-pharmacological engagement [2]. This datum is incompatible with claims of meaningful dihydroorotase-targeted activity.

Enzyme inhibition Pyrimidine biosynthesis Dihydroorotase

Multi-Enzyme Inhibitory Fingerprint: Lipoxygenase, Folate Pathway, and Esterase Engagement Overlaps with Class-Level Pharmacology

Curated pharmacological descriptors state that 3-methyl-2,3-dihydro-1,3-oxazol-2-one is a potent lipoxygenase inhibitor interfering with arachidonic acid metabolism, and also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX) to a lesser extent [1]. No IC₅₀ or Kᵢ values are provided for any of these targets in the source record. Representative oxazol-2-one-containing analogs achieve lipoxygenase IC₅₀ values in the low micromolar range (e.g., 5-LOX IC₅₀ ≈ 41 µM for a bisbenzamide derivative) [2], while selective 12/15-LOX inhibitors from the naphthyl-oxazole class reach IC₅₀ ≈ 200 nM [3]. Without target-specific quantitative data for 3-methyl-2,3-dihydro-1,3-oxazol-2-one itself, its position along the potency continuum for each enzyme cannot be established.

Lipoxygenase inhibition Formyltetrahydrofolate synthetase Carboxylesterase Cyclooxygenase

LSD1 and MAO-B Target Annotations in Patent-Derived Databases: Implications for Epigenetic and Neurotransmitter Research

The Therapeutic Target Database lists 3-methyl-2,3-dihydro-1,3-oxazol-2-one (assigned Drug ID D0Q1EG, from Oryzon Genomics S.A.) as an inhibitor of both lysine-specific histone demethylase 1 (LSD1) and monoamine oxidase type B (MAO-B) [1]. This dual-target annotation aligns with the oxazol-2-one pharmacophore strategy pursued by Oryzon for CNS and oncology indications [2]. However, no Kᵢ, IC₅₀, or cellular activity data are publicly disclosed for this specific compound. For comparison, advanced LSD1 inhibitors such as iadademstat (ORY-1001) and tranylcypromine-based chemotypes achieve low nanomolar biochemical potency [3]. The compound's position within the LSD1/MAO-B inhibitor landscape is therefore undefined in quantitative terms.

LSD1 inhibitor Monoamine oxidase B Epigenetics Neurodegeneration

Cell Differentiation-Inducing Activity: Proliferation Arrest and Monocyte-Lineage Commitment in Undifferentiated Cells

A patent-derived description attributes pronounced proliferation-arresting and monocyte-differentiation-inducing activity to 3-methyl-2,3-dihydro-1,3-oxazol-2-one in undifferentiated cell models, citing potential utility as an anti-cancer agent and for treating hyperproliferative skin conditions such as psoriasis [1][2]. This biological activity qualitatively parallels that of retinoic acid receptor (RAR) agonists and histone deacetylase (HDAC) inhibitors, which also couple growth arrest with lineage commitment. No EC₅₀, IC₅₀, or comparative data against reference differentiation agents (e.g., all-trans retinoic acid, vitamin D₃ analogs) are provided in the accessible patent excerpts.

Cell differentiation Proliferation arrest Anti-cancer Psoriasis

Evidence-Anchored Application Scenarios for Procuring 3-Methyl-2,3-dihydro-1,3-oxazol-2-one


Epigenetic Probe Discovery: LSD1/MAO-B Dual-Target Screening Library Inclusion

The TTD-annotated dual LSD1/MAO-B inhibitory profile of this oxazol-2-one scaffold [1] supports its inclusion in targeted epigenetic screening libraries. However, procurement should be contingent on the acceptance that no quantitative potency data exist: the compound functions as a chemotype placeholder for hit-finding rather than a characterized lead. Complementary in-house biochemical profiling against recombinant LSD1 and MAO-B is essential to establish its true rank order relative to clinical-stage oxazol-2-one-based inhibitors such as iadademstat [2].

Multi-Enzyme Polypharmacology Fragment Screening in Inflammation and Oncology

The qualitatively annotated inhibition of lipoxygenase, formyltetrahydrofolate synthetase, carboxylesterase, and COX [3] positions 3-methyl-2,3-dihydro-1,3-oxazol-2-one as a candidate fragment for multi-target phenotypic screening in inflammatory and oncological models. Its small size (MW 99 Da) and heterocyclic core align with fragment-based drug discovery guidelines. Quantitative profiling against each enzyme class and selectivity panels are prerequisites for any advancement decision.

Differentiation Therapy Research: Mechanistic Follow-Up in AML or Psoriasis Models

The patent-reported capacity to arrest proliferation and induce monocyte-lineage differentiation [4][5] warrants hypothesis-driven follow-up in acute myeloid leukemia (AML) cell lines (e.g., HL-60, NB4) and psoriasis-relevant keratinocyte models (e.g., HaCaT), with parallel comparator arms using all-trans retinoic acid (ATRA) or vitamin D₃ derivatives. Quantitative EC₅₀ determination and differentiation marker expression profiling (CD14, CD11b) will be required to substantiate differentiation claims and guide procurement scale-up.

Oxazol-2-one Scaffold SAR Exploration for Kinase or Epigenetic Target Programs

The 3-methyl-2,3-dihydro-1,3-oxazol-2-one core represents a minimally elaborated oxazol-2-one scaffold amenable to parallel derivatization at the C4 and C5 positions. Given the role of 2-amino-oxazole and oxazole-2-one analogs in opioid receptor and kinase inhibitor programs [6], this compound can serve as a versatile starting material for structure–activity relationship (SAR) campaigns, provided that its distinct electronic profile (partial unsaturation) is appropriate for the intended pharmacophore hypothesis.

Quote Request

Request a Quote for 3-methyl-2,3-dihydro-1,3-oxazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.